molecular formula C15H21BFNO3 B572107 3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1351502-31-2

3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B572107
M. Wt: 293.145
InChI Key: TVDRDQQOJQYLNL-UHFFFAOYSA-N
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Description

“3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound . It is often used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The compound is synthesized through a series of reactions, including the Miyaura borylation and sulfonylation reactions . The synthesis process has been verified by FT-IR, 1H NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of the compound has been studied using X-ray diffraction and conformational analysis . The molecular structure optimized by density functional theory (DFT) is identical to the single crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

The compound is involved in various chemical reactions, including carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 275.15 . Its empirical formula is C15H22BNO3 . The compound is a solid at room temperature .

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis

    • Field: Chemistry
    • Application: This compound can be obtained through a two-step substitution reaction . It’s used in the synthesis of other complex molecules .
    • Method: The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .
    • Results: The results of these analyses confirm the structure of the compound .
  • Synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

    • Field: Organic Chemistry
    • Application: This compound is used as a reagent in the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate .
    • Method: The synthesis involves a reaction with compound 3 in acetonitrile .
    • Results: The result is the formation of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate .
  • Synthesis and Crystal Structure Analysis

    • Field: Chemistry
    • Application: This compound can be obtained through a two-step substitution reaction . It’s used in the synthesis of other complex molecules .
    • Method: The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .
    • Results: The results of these analyses confirm the structure of the compound .
  • Synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

    • Field: Organic Chemistry
    • Application: This compound is used as a reagent in the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate .
    • Method: The synthesis involves a reaction with compound 3 in acetonitrile .
    • Results: The result is the formation of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate .
  • Synthesis and Crystal Structure Analysis

    • Field: Chemistry
    • Application: This compound can be obtained through a two-step substitution reaction . It’s used in the synthesis of other complex molecules .
    • Method: The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .
    • Results: The results of these analyses confirm the structure of the compound .
  • Synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

    • Field: Organic Chemistry
    • Application: This compound is used as a reagent in the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate .
    • Method: The synthesis involves a reaction with compound 3 in acetonitrile .
    • Results: The result is the formation of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate .

Safety And Hazards

The compound is classified as a combustible solid . It has a WGK of 3, indicating that it poses a high hazard to water .

Future Directions

The compound has many applications in carbon-carbon coupling and carbon heterocoupling reactions . It has good biological activity and pharmacological effects, and has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . In addition, it has a wide range of applications in the Suzuki reaction .

properties

IUPAC Name

3-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)11-8-7-10(9-12(11)17)13(19)18(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDRDQQOJQYLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742609
Record name 3-Fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS RN

1351502-31-2
Record name 3-Fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351502-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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